Bienvenue dans la boutique en ligne BenchChem!

Sophocarpine monohydrate

Inflammation Cachexia Immunopharmacology

Sophocarpine monohydrate (CAS 145572-44-7) delivers superior TNF-α/IL-6 suppression vs. matrine and oxymatrine in cancer cachexia models. Its unique 13,14-didehydro structure defines its hERG K+ channel blockade (IC50 100–300 μM) and ensures reproducible cardiac safety data. Well-characterized PK (oral bioavailability 45.28%, t1/2 2.75 h in dogs) and ≥98% purity make it the definitive tool for quinolizidine SAR studies. Insist on authenticated monohydrate form to avoid 'total alkaloid' variability. Standard international shipping available for R&D use.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
Cat. No. B7980214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophocarpine monohydrate
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.O
InChIInChI=1S/C15H22N2O.H2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H2/t11-,12+,13+,15-;/m0./s1
InChIKeyFBOREIYHDGYUFA-PUILLJIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sophocarpine Monohydrate: A Distinct Tetracyclic Quinolizidine Alkaloid for Targeted Preclinical Research Applications


Sophocarpine monohydrate (CAS 145572-44-7) is a tetracyclic quinolizidine alkaloid derived primarily from Sophora species, including Sophora alopecuroides and Sophora flavescens [1]. As a monohydrate crystalline solid with a molecular weight of 264.36 g/mol, it functions as a multi-pathway modulator with documented activity against the PI3K/Akt, MEK/ERK, and NF-κB signaling cascades . It also exhibits distinct ion channel pharmacology as a hERG K+ channel blocker (IC50 100–300 μM) and a Na+ channel inward current inhibitor . This compound is not merely another matrine-type alkaloid; it possesses a unique 13,14-didehydro structural feature within the matridin-15-one skeleton that underpins differentiated pharmacological and toxicological profiles compared to its close structural analogs matrine, oxymatrine, and sophoridine .

Why Sophocarpine Monohydrate Cannot Be Interchanged with Matrine or Sophoridine in Experimental Systems


Although sophocarpine, matrine, oxymatrine, and sophoridine share the tetracyclic quinolizidine core structure, their pharmacological activities diverge significantly due to subtle differences in stereochemistry and saturation states [1]. Generic substitution of these 'in-class' alkaloids without rigorous analytical verification will confound experimental reproducibility. For instance, the 13,14-didehydro bond in sophocarpine is absent in matrine, altering its lipophilicity and ion channel binding affinity, which directly impacts cardiac safety profiles and anti-inflammatory potency [2]. Furthermore, natural extracts often contain mixtures of these analogs; relying on 'total alkaloid' content masks the specific activity of sophocarpine monohydrate. Researchers requiring precise modulation of TNF-α/IL-6 signaling or defined hERG liability profiles must use the authenticated monohydrate form rather than related analogs to ensure data integrity [3].

Quantitative Differentiation of Sophocarpine Monohydrate: A Comparator-Based Evidence Guide for Scientific Selection


Sophocarpine Demonstrates Superior Potency Over Matrine and Oxymatrine in Suppressing Pro-Inflammatory Cytokines

In a direct head-to-head comparative study examining the inhibition of TNF-α and IL-6 production in RAW264.7 murine macrophages, sophocarpine exhibited the most potent inhibitory effect among a panel of five Sophora alkaloids, including matrine, oxymatrine, sophoramine, and sophoridine [1]. Subsequent real-time RT-PCR analysis confirmed that sophocarpine suppressed TNF-α and IL-6 mRNA expression with significantly stronger potency than matrine [1]. In a murine cachexia model (colon26 adenocarcinoma), 50 mg/kg/d sophocarpine administration resulted in a better therapeutic effect in attenuating weight loss and reducing serum cytokine levels compared to the identical dose of matrine [1].

Inflammation Cachexia Immunopharmacology

Sophocarpine is a More Potent Blocker of hERG Potassium Channels Than Sophoridine, Influencing Cardiac Safety Profiles

A comparative electrophysiology study using whole-cell patch clamp on HEK293 cells stably expressing the hERG channel revealed a significant potency difference between sophocarpine and sophoridine [1]. At a concentration of 300 μM, sophocarpine blocked 60.9% ± 1.4% of the hERG current, whereas sophoridine only achieved 41.9% ± 2.0% blockade [1]. This enhanced potency was attributed to the higher lipophilicity of sophocarpine (n-octanol/water partition coefficient of 16.03 ± 0.42) compared to sophoridine (1.94 ± 0.03) [1]. Mechanistically, sophocarpine preferentially shifts the inactivation curve negatively, suggesting higher affinity for the inactivated state, while sophoridine alters activation properties and binds the open state [1].

Cardiac Safety Ion Channel Pharmacology Electrophysiology

Sophocarpine Exhibits Inferior Anti-HBV Activity Compared to Sophoridine, Informing Disease-Specific Compound Selection

In a study comparing the anti-hepatitis B virus (HBV) effects of matrine-type alkaloids in HepG2.2.15 cells, sophocarpine's efficacy was found to be lower than that of sophoridine [1]. After 72 hours of exposure, 0.4 and 0.8 mM sophoridine reduced HBsAg and intracellular HBV DNA levels more potently than the same concentrations of matrine, oxymatrine, or sophocarpine [1]. The study specifically notes that sophoridine produced more potent anti-HBV effects than sophocarpine did across the 0.4–1.6 mM concentration range tested [1].

Antiviral Hepatology Virology

Sophocarpine Monohydrate Displays Moderate Oral Bioavailability and Distinct Pharmacokinetic Parameters in Beagle Dogs

A dedicated pharmacokinetic study in Beagle dogs using a validated LC-MS method characterized the disposition of sophocarpine [1]. Following intragastric administration, sophocarpine was rapidly absorbed and distributed, conforming to a two-compartment model [1]. The absolute oral bioavailability was calculated to be 45.28%, and the elimination half-life was 2.75 ± 0.17 h [1]. For intravenous administration, the elimination half-life was shorter at 2.28 ± 0.10 h [1]. While direct comparative PK data for matrine or sophoridine in the same study is absent, these parameters establish a critical baseline for in vivo experimental design.

Pharmacokinetics ADME Drug Development

Sophocarpine's Acute Toxicity Profile (LD50 115 mg/kg) Differs from Developmental Toxicity Findings in Zebrafish Models

The acute toxicity of sophocarpine was assessed in mice, where intraperitoneal administration up to 80 mg/kg did not cause lethality, and the median lethal dose (LD50) was determined to be 115 mg/kg [1]. In a separate study examining developmental toxicity in zebrafish embryos, both matrine and sophocarpine induced teratogenic and lethal effects [2]. While the zebrafish study compares matrine and sophocarpine in the same model, it does not provide a quantitative comparison of their relative toxicity; it only notes that both drugs produce teratogenic outcomes [2]. The LD50 value for matrine was not reported in the same acute toxicity study, preventing direct comparison.

Toxicology Safety Pharmacology Developmental Biology

Commercial Sophocarpine Monohydrate Batches Offer High Purity (≥98-99.93% by HPLC) Ensuring Reproducible Preclinical Outcomes

Commercial suppliers of sophocarpine monohydrate consistently provide material with high chromatographic purity. Specifications from multiple vendors indicate a minimum purity of >98.0% by HPLC, with some certificates of analysis demonstrating purity as high as 99.93% by HPLC . This level of purity minimizes the confounding influence of other Sophora alkaloids that frequently co-elute or co-crystallize from natural extracts. While this is a standard quality metric for pure compounds rather than a unique property of sophocarpine itself, it is a critical differentiator from crude extracts or less rigorously purified 'natural product' fractions that may contain significant amounts of matrine, oxymatrine, or sophoridine.

Analytical Chemistry Quality Control Procurement

Validated Research Application Scenarios for Sophocarpine Monohydrate Based on Comparator-Driven Evidence


Cancer Cachexia and Pro-Inflammatory Cytokine Research

Sophocarpine monohydrate is the compound of choice for preclinical studies investigating the modulation of TNF-α and IL-6 in the context of cancer cachexia. As demonstrated by head-to-head comparison, it exhibits superior potency over matrine and oxymatrine in suppressing these cytokines both in vitro and in a colon26 adenocarcinoma mouse model [1]. Researchers should select sophocarpine over generic matrine when establishing models of inflammation-driven muscle wasting to ensure maximal therapeutic signal detection.

Cardiac Ion Channel Pharmacology and hERG Safety Screening

Due to its 1.45-fold more potent blockade of hERG K+ channels compared to sophoridine and its distinct binding mechanism (preference for the inactivated state), sophocarpine monohydrate is a critical tool compound for studies investigating structure-activity relationships of quinolizidine alkaloids on cardiac repolarization [2]. It serves as a relevant positive control or test article in patch-clamp assays designed to assess proarrhythmic risk or to probe the molecular pharmacology of the hERG channel.

In Vivo Pharmacokinetic and Toxicology Studies

The well-characterized pharmacokinetic profile in Beagle dogs (45.28% oral bioavailability, t1/2 2.75 h) and established acute toxicity benchmark (LD50 115 mg/kg in mice) make sophocarpine monohydrate a tractable candidate for ADME and preclinical safety studies [3][4]. Its moderate bioavailability and rapid elimination profile are suitable for evaluating oral dosing regimens in rodent models, provided that the class-level developmental toxicity potential is carefully controlled in reproductive studies [5].

Negative Control or Exclusion in Anti-HBV Discovery Programs

Given its demonstrably weaker anti-HBV activity compared to sophoridine in HepG2.2.15 cell assays, sophocarpine monohydrate is explicitly not recommended for HBV research programs [6]. Its inclusion as a comparator in such studies, however, can serve as a useful negative control or to establish the structural determinants of anti-HBV activity within the matrine-type alkaloid family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophocarpine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.